4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol
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Overview
Description
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is a derivative of Schiff bases, which are known for their biological activities and ease of synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-hydroxy-1-(4-hydroxyphenyl)ethanone with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antibacterial, and antioxidant agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol involves its interaction with biological targets such as enzymes and proteins. The compound’s azomethine group (>C=N) plays a crucial role in its biological activity by acting as a donor site for interactions with various molecular targets . These interactions can lead to the inhibition of enzyme activity or the modulation of protein functions, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol
- 2-hydroxy-1-(4-hydroxyphenyl)ethanone
Uniqueness
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(Z)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15-5-3-2-4-10(15)8-13(16-19)12-7-6-11(17)9-14(12)18/h2-7,9,17-19H,8H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIDMGLKRJTAK-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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